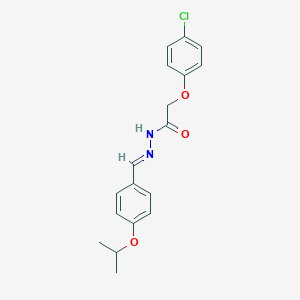![molecular formula C21H25N3OS B298165 N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C21H25N3OS This compound is known for its unique structure, which includes a cyclohexyl group, a pyridinylmethylene group, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the pyridinylmethylene group: This step typically involves a condensation reaction between the tetrahydrobenzothiophene core and a pyridine derivative.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction, where the cyclohexyl group is introduced to the intermediate compound.
Chemical Reactions Analysis
N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways in cells.
Comparison with Similar Compounds
N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-benzamide: This compound has a similar structure but lacks the tetrahydrobenzothiophene core.
N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: This compound has a similar structure but with a different position of the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(E)-pyridin-4-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H25N3OS/c25-20(24-16-6-2-1-3-7-16)19-17-8-4-5-9-18(17)26-21(19)23-14-15-10-12-22-13-11-15/h10-14,16H,1-9H2,(H,24,25)/b23-14+ |
InChI Key |
DKZMUABPRKWHEK-OEAKJJBVSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4 |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298085.png)
![N-(3,5-dichlorophenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298086.png)
![N-(2-ethylphenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298088.png)
![Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B298089.png)
![2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B298092.png)
![N-(2-ethylphenyl)-N-(2-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B298093.png)
![N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B298095.png)
![N-(3-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298096.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)
![N~2~-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B298100.png)

![2-[4-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B298102.png)
![3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298104.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B298105.png)
